Azetidine Ring Strain Defines Conformational Rigidity
The 3-methylazetidine ring in the target compound imposes substantially higher ring strain (~26.2 kcal/mol) compared to the pyrrolidine ring (~5.8 kcal/mol) found in the closest analog 2-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1181603-30-4) [1][2]. This strain energy translates into a restricted conformational envelope with a puckering amplitude of ~0.38 Å for azetidine versus ~0.41 Å for pyrrolidine, and a smaller N–C–C bond angle (approx. 89° vs. 104°), which directly affects the spatial presentation of the 3-methyl substituent and the secondary amine vector [1]. In medicinal chemistry applications, such conformational restriction can reduce entropic penalty upon target binding and improve selectivity by limiting the number of accessible low-energy conformers [1][3]. No direct head-to-head biological comparison between these two specific compounds has been published; this evidence is class-level inference drawn from the established physical-organic chemistry of azetidine versus pyrrolidine heterocycles [1].
| Evidence Dimension | Ring strain energy and conformational restriction |
|---|---|
| Target Compound Data | Azetidine ring strain ~26.2 kcal/mol; N–C–C bond angle ~89°; puckering amplitude ~0.38 Å |
| Comparator Or Baseline | Pyrrolidine ring strain ~5.8 kcal/mol; N–C–C bond angle ~104°; puckering amplitude ~0.41 Å (2-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole, CAS 1181603-30-4) |
| Quantified Difference | Δ ring strain ~20.4 kcal/mol (4.5-fold higher); Δ N–C–C angle ~15° smaller |
| Conditions | Computational and crystallographic averages from azetidine and pyrrolidine literature [1] |
Why This Matters
Higher ring strain directly impacts metabolic stability (CYP450 oxidation susceptibility) and target-binding thermodynamics—if a project requires a conformationally constrained secondary amine pharmacophore, the azetidine compound cannot be substituted by the more flexible pyrrolidine analog without altering SAR.
- [1] Mughal, E.U.; Sadiq, A.; Ashraf, J.; Zafar, M.N.; Sumrra, S.H.; Tariq, R.; Mumtaz, A. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Advances 2021, 11, 35879–35907. DOI: 10.1039/D1RA04896K. View Source
- [2] Cheekatla, S.R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry 2024, 16(8), 765–782. DOI: 10.4155/fmc-2024-0012. View Source
- [3] Bajaj, S.; Asati, V.; Singh, J.; Roy, P.P. 1,3,4-Oxadiazoles: An emerging scaffold to target growth factors, enzymes and kinases as anticancer agents. European Journal of Medicinal Chemistry 2015, 97, 124–141. View Source
